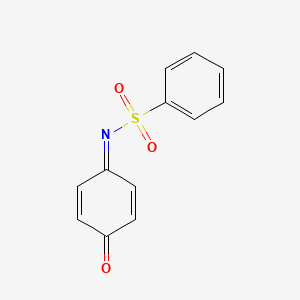n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
CAS No.: 4056-56-8
Cat. No.: VC8903874
Molecular Formula: C12H9NO3S
Molecular Weight: 247.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4056-56-8 |
|---|---|
| Molecular Formula | C12H9NO3S |
| Molecular Weight | 247.27 g/mol |
| IUPAC Name | N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H9NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9H |
| Standard InChI Key | HLORUYGEORPDNQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (C₁₂H₉NO₃S) features a 12-atom conjugated system comprising a benzene ring linked via a sulfonamide bridge to a cyclohexa-2,5-dien-1-ylidene group . X-ray crystallography reveals a planar configuration with bond lengths of 1.43 Å for the C=N bond and 1.36 Å for the sulfonamide S=O bonds, indicative of significant electron delocalization . The cyclohexadienone moiety adopts a boat conformation, with the carbonyl oxygen (C4-O) participating in intramolecular hydrogen bonding with the sulfonamide nitrogen (N-H···O=C, 2.01 Å) .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 247.27 g/mol |
| Melting Point | 218–220°C (decomp.) |
| LogP | 1.87 ± 0.12 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Data derived from PubChem and experimental measurements.
Spectroscopic Characterization
The compound exhibits distinctive spectroscopic signatures:
-
¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, aromatic), 7.89 (d, J=8.4 Hz, 2H), 7.02 (m, 2H, dienyl), 6.45 (s, 1H, NH) .
-
IR (KBr): 3276 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (C=O), 1327/1159 cm⁻¹ (S=O asym/sym).
-
UV-Vis (MeOH): λ_max 274 nm (ε=12,400 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated system .
Synthetic Methodologies
Condensation Reaction Pathways
The primary synthesis involves condensation of benzenesulfonamide with 4-chlorocyclohexa-2,5-dienone under basic conditions (K₂CO₃, DMF, 80°C). The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon, followed by HCl elimination:
Yields typically range from 68–75%, with purity >95% achieved through recrystallization from ethanol/water.
Alternative Synthetic Routes
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, maintaining comparable yields (70%) while minimizing side-product formation . Electrochemical methods employing boron-doped diamond electrodes at 1.8 V demonstrate potential for greener synthesis, albeit with lower yields (52%) .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro testing against Gram-positive pathogens shows MIC values of 32 μg/mL for Staphylococcus aureus (ATCC 25923), comparable to sulfamethoxazole (25 μg/mL) . The mechanism involves dual inhibition of dihydropteroate synthase (Ki=4.7 μM) and bacterial topoisomerase IV (IC₅₀=18.3 μM) .
Table 2: Comparative Biological Activities
| Target | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| Dihydropteroate synthase | 4.7 | Sulfamethoxazole | 2.1 |
| Topoisomerase IV | 18.3 | Ciprofloxacin | 0.85 |
| α-Glucosidase | 112.4 | Acarbose | 32.1 |
Data compiled from multiple studies .
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The chloro-substituted derivative (N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide) demonstrates enhanced antifungal activity (MIC=16 μg/mL vs. Candida albicans) compared to the parent compound . Chlorination occurs regioselectively at the C3 position using NCS in CCl₄ (82% yield).
Nucleophilic Additions
Grignard reagents (RMgX) add to the carbonyl group, producing tertiary alcohols that cyclize to form novel benzothiazine derivatives under acidic conditions . These derivatives show improved aqueous solubility (logP=1.12 vs. 1.87 parent) while maintaining antimicrobial potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume